2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride
Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1194375-85-3 . It has a molecular weight of 261.19 and its IUPAC name is 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is 1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride include a molecular weight of 261.19 , and it is a powder at room temperature . More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2,6-Diazaspiro[3.3]heptanes, including 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, can be synthesized through various methods. For instance, Burkhard and Carreira (2008) describe a concise and scalable synthesis of this compound as a structural surrogate of piperazine, useful in arene amination reactions (Burkhard & Carreira, 2008). Similarly, Hamza et al. (2007) present a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of an aldehyde with primary amines or anilines (Hamza et al., 2007).
Chemical Derivatives : Guérot et al. (2011) report the synthesis of various novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, highlighting the versatility of these compounds in the formation of functionalized derivatives (Guérot et al., 2011).
Structural Analogs and Modification : Pancholi et al. (2018) explore the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogs, demonstrating the structural flexibility and potential for creating diverse analogs of the base compound (Pancholi et al., 2018).
NMR Spectroscopy : The nuclear magnetic resonance (NMR) spectra of some 2,6-disubstituted spiro[3.3]heptane derivatives, which may include compounds similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, have been analyzed, showing the potential of NMR in elucidating their structure (Hoog et al., 1974).
Potential Pharmacological Applications
Anticonvulsant Properties : Studies by He et al. (2012, 2010) on diazaspiro compounds similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride show promising anticonvulsant activities, indicating potential applications in treating seizures (He et al., 2012); (He et al., 2010).
Neuronal Nicotinic Receptor Agonists : Research by Ji et al. (2005) on diazaspirocycles, including structures similar to 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride, indicates their potential as neuronal nicotinic receptor agonists, useful in neurological drug development (Ji et al., 2005).
properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;/h1-5,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGWYJBYHHNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726247 | |
Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride | |
CAS RN |
1194375-85-3 | |
Record name | 2-Benzyl-2,6-diazaspiro[3.3]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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